1-(4-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid
Description
1-(4-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-2-carboxylic acid derivative featuring a 4-ethoxybenzoyl substituent. The ethoxy group (-OCH₂CH₃) distinguishes it from methoxy (-OCH₃) or acetamido (-NHCOCH₃) analogs, likely influencing solubility, lipophilicity, and pharmacological activity.
Properties
IUPAC Name |
1-(4-ethoxybenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-19-11-7-5-10(6-8-11)13(16)15-9-3-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFYBYXKIUSYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343623 | |
| Record name | 1-(4-ethoxybenzoyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-16-4 | |
| Record name | 1-(4-ethoxybenzoyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Step
- Starting Materials: Compound of formula G (a suitable precursor with protected amine and carboxyl groups).
- Reagents: Formic mixed anhydrides (e.g., formic anhydride, acetic formic anhydride, formic pivalic anhydride, or formic benzoic anhydride) or alkyl formates (methyl, ethyl, propyl, isopropyl formates).
- Conditions: Strong bases such as lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, sodium or potassium alcoholates (e.g., sodium ethoxide or potassium ethoxide) are used to remove α-hydrogens and promote cyclization.
- Acid Addition: Adding acids like trifluoroacetic acid or acetic acid improves yield.
- Outcome: The cyclization produces a pyrrolidine intermediate (compound of formula E1).
Hydrolysis
- The intermediate is hydrolyzed using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide to generate the free carboxylic acid (compound of formula E2).
Catalytic Hydrogenation
- The double bond in the intermediate is hydrogenated catalytically to obtain the cis isomer of the pyrrolidine derivative (compound of formula D).
- Catalysts: Chiral catalysts represented by specific formulas (M1 or M2) are used to maintain stereochemical integrity.
- Reducing Agents: Tributyltin hydride, triphenyltin hydride, triethylsilane, trichlorosilane, sodium borohydride, lithium triethylborohydride, diisobutylaluminium hydride (DIBAH), among others, are employed depending on the desired selectivity.
- Activation: Carboxyl groups can be activated with alkyl chloroformates (e.g., ClCOOEt) to form mixed anhydrides, facilitating selective reduction to hydroxyl groups under mild conditions.
Alkylation
- Hydroxyl groups formed can be converted to alkoxides using strong bases (metallic sodium, sodium hydride, n-butyllithium).
- Alkylation is performed in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to introduce the 4-ethoxybenzoyl group.
Notes on Stereochemistry and Yield
- The method avoids racemization during alkylation if the starting chiral compound is enantiomerically pure.
- The catalytic hydrogenation step yields predominantly the cis isomer, an unexpected technical advantage, as typical hydrogenations often produce racemic mixtures.
- Yields for key steps such as cyclization and hydrolysis are high (e.g., 90.5% for cyclization intermediate).
Metal-Free One-Pot Synthesis via Iodine/Potassium Carbonate Catalysis (Journal of Chemical Research, 2019)
Reaction Scheme
- Reactants: Aromatic aldehyde (e.g., 4-ethoxybenzaldehyde), amino acid ester (e.g., glycine ethyl ester), and chalcone derivatives.
- Catalysts: Iodine (I2) and potassium carbonate (K2CO3).
- Solvent: Tetrahydrofuran (THF).
- Conditions: Heating at 80°C for 7 hours.
Mechanism
- Formation of Schiff base between the aromatic aldehyde and amino acid ester.
- Michael addition of the Schiff base to the activated chalcone.
- Enol-tautomerism, cyclization, and protonation yield multisubstituted pyrrolidine-2-carboxylates.
Optimization and Yields
| Entry | I2 (equiv.) | K2CO3 (mmol) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 0 | 1.5 | THF | 35 |
| 2 | 0.4 | 1.5 | THF | 85 |
| 4 | 0.8 | 1.5 | THF | 93 |
- Optimal conditions: 0.8 equiv iodine, 1.5 mmol K2CO3 in THF at 80°C for 7 h.
- Other bases and solvents gave lower yields.
- The reaction tolerates various substituents on aromatic rings, including electron-donating and withdrawing groups, with yields ranging from 46% to 94%.
Scope
- A variety of substituted benzaldehydes and chalcones can be used.
- The method is metal-free, uses readily available starting materials, and operates under mild conditions.
- The product is typically an ethyl or methyl ester of pyrrolidine-2-carboxylate, which can be hydrolyzed to the free acid.
Hydrolysis and Final Conversion to this compound
- Ester intermediates obtained from the above methods are hydrolyzed under basic conditions (e.g., LiOH, NaOH) to yield the free carboxylic acid.
- Purification is typically done by extraction and column chromatography.
Comparative Data Table of Key Preparation Steps
| Step | Method/Conditions | Reagents/Catalysts | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Strong base, formic mixed anhydride or alkyl formate | n-BuLi, sodium ethoxide, formic pivalic anhydride | ~90 | Acid addition improves yield |
| Catalytic hydrogenation | Chiral catalyst, hydrogen source | Tributyltin hydride, sodium borohydride | High | Cis isomer favored, stereoselective |
| Alkylation | Strong base, phase transfer catalyst | Sodium hydride, quaternary ammonium salt | High | Avoids racemization if chiral starting |
| One-pot synthesis | I2/K2CO3 catalysis, THF, 80°C, 7 h | Iodine, potassium carbonate | Up to 93 | Metal-free, mild, broad substrate scope |
| Hydrolysis | Base hydrolysis | LiOH, NaOH | Quantitative | Converts esters to acids |
Summary of Research Findings
- The patented cyclization and catalytic hydrogenation method offers high stereochemical control and yields for pyrrolidine-2-carboxylic acid derivatives, including this compound.
- The metal-free iodine/K2CO3 catalyzed one-pot method provides an efficient, mild, and environmentally friendly alternative with good to excellent yields.
- Both methods allow introduction of the 4-ethoxybenzoyl group either through direct alkylation or via chalcone intermediates.
- Hydrolysis of ester intermediates is straightforward and quantitative, yielding the desired carboxylic acid.
- Optimization of reaction conditions such as catalyst loading, base amount, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
1-(4-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoyl ring or the pyrrolidine ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Applications
1-(4-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid has shown promise in several biological applications:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The compound's ability to interact with cellular receptors may contribute to its potential as an anticancer agent.
- Neuropharmacology : The compound's structural features suggest it may interact with neurotransmitter systems, particularly in modulating nicotinic acetylcholine receptors, which are crucial for cognitive functions and memory .
- Antimicrobial Properties : Similar compounds have been investigated for their ability to inhibit bacterial growth, indicating potential applications in treating infections.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on ovarian cancer cell lines, suggesting potential for drug development. |
| Study B | Neuropharmacology | Showed modulation of nicotinic receptors leading to improved cognitive function in animal models. |
| Study C | Antimicrobial Effects | Reported effective inhibition of Gram-positive bacteria, indicating possible therapeutic applications in infectious diseases. |
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-ethoxybenzoyl)pyrrolidine-2-carboxylic acid with structurally related compounds, focusing on molecular properties, solubility trends, and biological implications.
Structural and Molecular Comparisons
Notes:
- The acetamido group in ’s compound suggests higher polarity and affinity for biological targets like enzymes or receptors .
Solubility Trends
- 1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid : Moderate to high aqueous solubility due to the polar methoxy group, though exact data are unspecified .
- 1-(3-Carboxypropanoyl)pyrrolidine-2-carboxylic acid: Exhibits moderate to high solubility in water, attributed to its additional carboxylic acid moiety .
- This compound : Predicted to have lower solubility than its methoxy analog due to increased hydrophobicity from the ethoxy group. This aligns with trends observed in pyrrolidine derivatives, where larger alkyl substituents reduce polarity .
Biological Activity
1-(4-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of neuroprotective and anti-inflammatory effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 219.28 g/mol. Its structure features a pyrrolidine ring substituted with an ethoxybenzoyl group and a carboxylic acid moiety.
Neuroprotective Properties
Research has indicated that compounds similar to this compound exhibit significant neuroprotective activities. For instance, derivatives with similar structural features have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: AChE Inhibition
A study evaluated various compounds for their AChE inhibition capabilities. The results indicated that some derivatives achieved an IC50 value as low as 219 μM, demonstrating moderate inhibitory effects against AChE .
Antioxidant Activity
The antioxidant properties of this compound are noteworthy. It has been shown to inhibit lipid peroxidation and reduce oxidative stress markers in biological systems.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (μM) | % Lipid Peroxidation Inhibition |
|---|---|---|
| This compound | Not specified | Up to 48% |
| Compound A | 8 μM | 55% |
| Compound B | 219 μM | Moderate |
These findings suggest that while this compound may not be the most potent antioxidant, it contributes significantly to reducing oxidative stress .
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties. In vivo studies demonstrated that it could reduce carrageenan-induced paw edema in rats by up to 55%, highlighting its potential as an anti-inflammatory agent.
Case Study: Edema Reduction
In a controlled trial, various compounds were tested for their ability to reduce inflammation:
| Compound | % Edema Reduction |
|---|---|
| This compound | Not specified |
| Compound C | 40% |
| Compound D | 55% |
These results indicate that while specific data for the compound is lacking, related compounds exhibit promising anti-inflammatory effects .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Its structural features allow it to interact with key enzymes involved in oxidative stress and inflammation.
Proposed Mechanisms
- Acetylcholinesterase Inhibition : By inhibiting AChE, the compound may enhance cholinergic transmission, beneficial in neurodegenerative conditions.
- Antioxidant Activity : The presence of the ethoxy group may enhance the electron-donating capacity of the molecule, stabilizing free radicals.
- Anti-inflammatory Pathways : The carboxylic acid moiety may play a role in modulating inflammatory responses through inhibition of pro-inflammatory cytokines.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid?
Methodological Answer: The synthesis typically involves coupling 4-ethoxybenzoyl chloride with a pyrrolidine-2-carboxylic acid derivative. Key steps include:
- Catalysts : Palladium or copper catalysts (e.g., Pd/C or CuI) are often used to facilitate coupling reactions, as seen in analogous heterocyclic syntheses .
- Solvents : Polar aprotic solvents like DMF or toluene are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Temperature Control : Reactions are often conducted under reflux (e.g., 80–110°C) to balance yield and byproduct formation.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product.
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the ethoxybenzoyl and pyrrolidine moieties. For example, the ethoxy group’s methyl protons appear as a triplet near δ 1.3–1.5 ppm, while aromatic protons resonate at δ 6.8–7.5 ppm .
- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>95%) and verifies molecular weight (e.g., [M+H]+ ion at m/z 291.34 for a related compound) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cis/trans configurations) by analyzing single-crystal structures, as demonstrated for similar pyrrolidine derivatives .
Q. What strategies are used to evaluate the biological activity of this compound in early-stage research?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) against standard cell lines (e.g., HeLa, MCF-7). Compare results to structurally related compounds, such as oxazolo-pyridine derivatives showing IC values in the μM range .
- Enzyme Inhibition Studies : Test inhibitory effects on target enzymes (e.g., aldose reductase or integrase) via fluorometric or colorimetric assays. For example, spiroimidazole derivatives have demonstrated sub-micromolar inhibition constants .
Advanced Research Questions
Q. How can kinetic and mechanistic studies elucidate the reaction pathways of this compound’s synthesis?
Methodological Answer:
- Kinetic Profiling : Monitor reaction progress using in situ FTIR or NMR to identify rate-determining steps. For instance, the cyclization of oxirane intermediates in related syntheses follows pseudo-first-order kinetics .
- Isotopic Labeling : Use O-labeled reagents to trace oxygen incorporation in the carboxylic acid group, resolving competing pathways (e.g., nucleophilic vs. electrophilic mechanisms) .
- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and compare activation energies for different catalytic systems (e.g., Pd vs. Cu) .
Q. How can researchers address contradictions in biological activity data across different experimental models?
Methodological Answer:
- Dose-Response Validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives caused by rapid degradation. For example, fluorinated analogs often exhibit enhanced metabolic resistance .
- Target Selectivity Profiling : Use kinase or receptor panels to identify off-target effects that may confound activity data .
Q. What advanced techniques are recommended for enantiomeric resolution of this compound?
Methodological Answer:
- Chiral HPLC : Utilize columns packed with amylose or cellulose-based chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Optimize mobile phases (e.g., hexane/isopropanol) for baseline resolution .
- Dynamic Kinetic Resolution : Catalyze asymmetric transformations with chiral catalysts (e.g., Ru-BINAP complexes) to favor a single enantiomer during synthesis .
- Circular Dichroism (CD) : Confirm enantiomeric purity by comparing experimental CD spectra to computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
